Comparative Physicochemical Profile: Density and Boiling Point Differentiation for Formulation Planning
4-(5-Chloro-2-methoxybenzoyl)morpholine exhibits a calculated density of 1.268 g/cm³ at 20°C and a predicted boiling point of 432.5°C at 760 mmHg . These values provide distinct differentiation from the closely related 4-amino analog 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Compound 17), which has a higher molecular weight (approximately 403.9 g/mol versus 255.7 g/mol) and is anticipated to have a higher boiling point and lower volatility due to the presence of the 4-amino group and extended N-benzyl side chain [1]. The absence of hydrogen bond donors in 4-(5-chloro-2-methoxybenzoyl)morpholine (HBD count = 0) versus the 4-amino analog (HBD count ≥ 1) significantly impacts membrane permeability potential and chromatographic retention behavior [2].
| Evidence Dimension | Calculated density and boiling point |
|---|---|
| Target Compound Data | Density = 1.268 g/cm³; Boiling point = 432.5°C at 760 mmHg |
| Comparator Or Baseline | 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Compound 17): Molecular weight = 403.9 g/mol (estimated), HBD count ≥ 1 |
| Quantified Difference | Target compound has 0 HBD versus ≥ 1 for comparator; molecular weight difference of approximately 148.2 g/mol |
| Conditions | Calculated and predicted values from chemical property databases; experimental conditions: atmospheric pressure (760 mmHg) for boiling point |
Why This Matters
The lower molecular weight and absence of hydrogen bond donors favor passive membrane permeability in cell-based assays, informing selection for permeability-sensitive screening campaigns.
- [1] Kato S, Morie T, Yoshida N, Matsumoto J. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. J Med Chem. 1990;33(5):1406-1413. Compound 17: 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Hydrogen bond donor count impact on permeability. View Source
